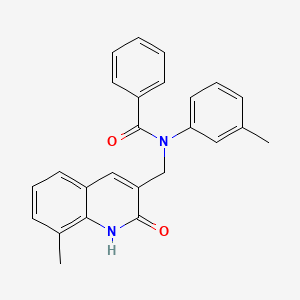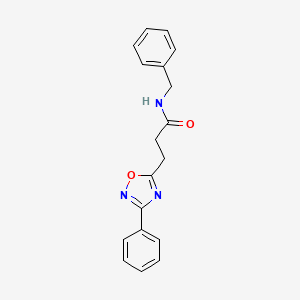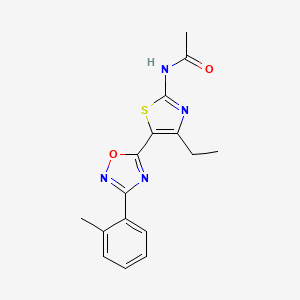
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMOA, and it has been found to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
BMOA has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. BMOA has also been shown to have neuroprotective effects and can be used to prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BMOA has been found to have antimicrobial properties and can be used to treat bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of BMOA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BMOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMOA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. BMOA has also been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, BMOA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BMOA in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using BMOA is its potential toxicity. It is important to use appropriate safety measures when handling BMOA in the lab.
Direcciones Futuras
There are many future directions for further research on BMOA. One area of interest is the development of BMOA analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the effects of BMOA. Finally, BMOA could be tested in clinical trials to determine its potential therapeutic applications for various diseases.
Conclusion:
In conclusion, BMOA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and anticancer properties. BMOA has also been shown to have neuroprotective effects and can be used to prevent or treat neurodegenerative diseases. While there are limitations to using BMOA in lab experiments, there are many future directions for further research on this compound.
Métodos De Síntesis
The synthesis of BMOA involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 2-nitroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure BMOA.
Propiedades
IUPAC Name |
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-18-16(23-19-11)13-7-8-14(15(9-13)20(21)22)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQBAVDQURIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

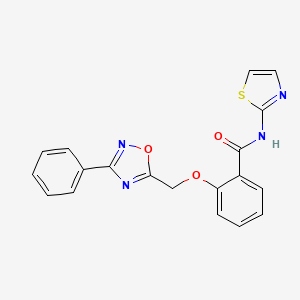
![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)

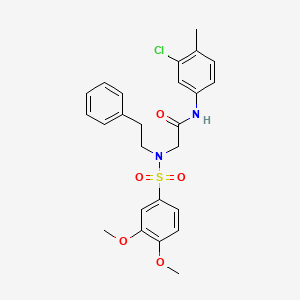
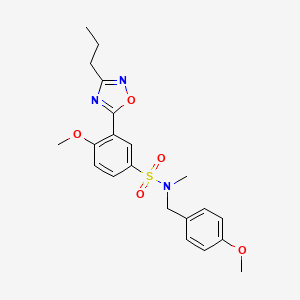
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)

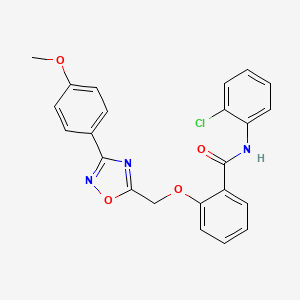

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
